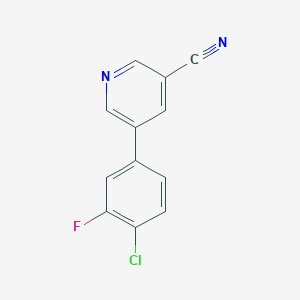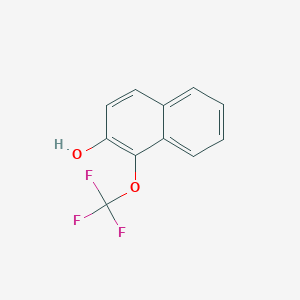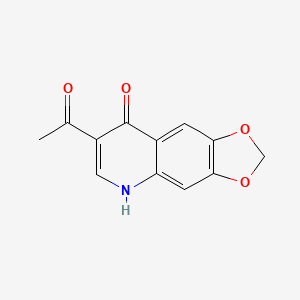
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities
Méthodes De Préparation
The synthesis of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid typically involves the reaction of 2-chloro-6-methylquinoline with acetic acid derivatives. One common method is the nucleophilic substitution reaction where 2-chloro-6-methylquinoline is treated with acetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinoline derivatives with potential pharmacological activities.
Applications De Recherche Scientifique
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to antimicrobial and anticancer effects . The compound may also modulate signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Known for its antimicrobial properties and used as a precursor in the synthesis of more complex quinoline derivatives.
6-Methylquinoline: Studied for its potential use in pharmaceuticals and as a ligand in coordination chemistry.
Quinoline-3-carboxylic acid: Investigated for its anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C12H10ClNO2 |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
2-(2-chloro-6-methylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H10ClNO2/c1-7-2-3-10-8(4-7)5-9(6-11(15)16)12(13)14-10/h2-5H,6H2,1H3,(H,15,16) |
Clé InChI |
RVARFLJGFFSCQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)

![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)

![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)

